Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine
Description
Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine (CAS: 290827-94-0) is a fluorinated organophosphorus compound characterized by a central phosphorus atom bonded to one phenyl group and two 4-(tridecafluorooctyl)phenyl substituents. The tridecafluorooctyl chains (CF₃(CF₂)₆CH₂CH₂-) impart high hydrophobicity, thermal stability, and fluorophilicity, making the compound suitable for applications in fluorous-phase separations, catalysis, and materials science . It is commercially available at a price of $300 per gram (1 g scale) from suppliers like Santa Cruz Biotechnology .
Properties
IUPAC Name |
phenyl-bis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H21F26P/c35-23(36,25(39,40)27(43,44)29(47,48)31(51,52)33(55,56)57)16-14-18-6-10-21(11-7-18)61(20-4-2-1-3-5-20)22-12-8-19(9-13-22)15-17-24(37,38)26(41,42)28(45,46)30(49,50)32(53,54)34(58,59)60/h1-13H,14-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCTUKGIBHXUPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H21F26P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472972 | |
| Record name | Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
954.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290827-94-0 | |
| Record name | Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine (CAS 290827-94-0) is a phosphine compound characterized by its unique fluorinated alkyl chains. This compound has garnered attention in various fields of research due to its potential biological activities and applications in proteomics and other biochemical studies.
Chemical Structure and Properties
The molecular formula of this compound is C34H21F26P. The presence of multiple fluorinated groups enhances its lipophilicity and stability in biological systems. The structure can be depicted as follows:
Phenylbis[4-(3,3,4,...)] phosphine exhibits biological activity primarily through its interactions with cellular membranes and proteins. The fluorinated alkyl chains contribute to its ability to penetrate lipid bilayers and influence membrane fluidity. This property is critical for its potential use as a drug delivery agent or as a modifier of protein interactions.
Anticancer Activity
Recent studies have indicated that phosphine compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance:
- Case Study : A study demonstrated that similar phosphine derivatives could inhibit cancer cell proliferation through the activation of caspase pathways. This suggests that Phenylbis[4-(3,3,...)] may also possess similar properties.
Proteomics Applications
The compound is utilized in proteomics for labeling proteins due to its reactive phosphorus atom. This allows for the conjugation with various biomolecules:
- Application : Used as a labeling agent in mass spectrometry to enhance the detection of proteins in complex mixtures.
Research Findings
A review of literature reveals several key findings regarding the biological activity of Phenylbis[4-(3,...)]:
Toxicological Profile
While the biological activity is promising, it is essential to consider the toxicological implications:
- Toxicity Studies : Preliminary studies suggest low toxicity levels; however, comprehensive assessments are necessary to evaluate long-term effects.
Comparison with Similar Compounds
Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phenyl]phosphine
- Structure : Contains three identical 4-(tridecafluorooctyl)phenyl groups attached to phosphorus.
- Properties: Higher molecular weight (C₄₂H₂₄F₃₉P vs. Enhanced fluorophilicity due to three perfluorinated chains improves solubility in fluorous solvents compared to the bis-substituted analogue .
- Applications : Used in platinum dichloride complexes (e.g., Example 10 in ), where steric effects may modulate metal coordination geometry .
Diphenyl-[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phenyl]phosphane
Tris[4-(3,3,4,4,5,5,5-Heptafluoro-2,2-bis-trifluoromethylpentyl)phenyl]phosphane
- Structure : Shorter perfluoroalkyl chains (heptafluoropentyl vs. tridecafluorooctyl) and additional trifluoromethyl branches.
- Properties :
(4-Methoxyphenyl)bis[4-(Trifluoromethyl)phenyl]phosphine
- Structure : Substitutes trifluoromethyl (-CF₃) groups for perfluoroalkyl chains.
- Properties :
- Applications: Primarily used in non-fluorous catalysis due to balanced electronic modulation .
Key Comparative Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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